![molecular formula C22H16N6O2 B11955141 2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is a complex organic compound that features an indole core, a benzonitrile group, and a nitro-pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro-Pyridine Moiety: The nitro-pyridine group can be introduced via nitration of pyridine followed by coupling with hydrazine to form the hydrazono group.
Coupling Reactions: The final step involves coupling the indole core with the nitro-pyridine moiety and the benzonitrile group using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amino derivatives of the nitro-pyridine moiety.
Substitution: Substituted indole and pyridine derivatives.
Scientific Research Applications
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress responses, or metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Nitro-Pyridine Compounds: Compounds such as 5-nitro-2-pyridinol and 5-nitro-2-pyridinecarboxylic acid share the nitro-pyridine moiety and have comparable chemical reactivity.
Uniqueness
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is unique due to its combination of an indole core, a benzonitrile group, and a nitro-pyridine moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C22H16N6O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[3-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N6O2/c23-11-16-5-1-2-6-17(16)14-27-15-18(20-7-3-4-8-21(20)27)12-25-26-22-10-9-19(13-24-22)28(29)30/h1-10,12-13,15H,14H2,(H,24,26)/b25-12+ |
InChI Key |
MWCKNBCIKNGDDP-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)

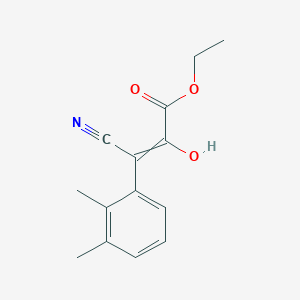

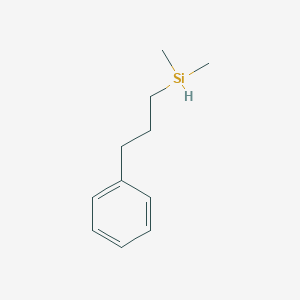
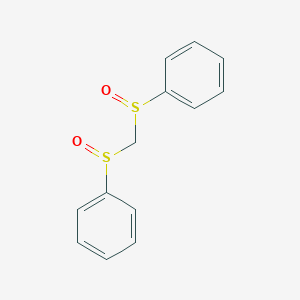

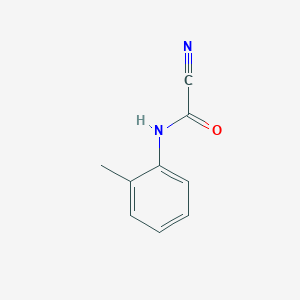
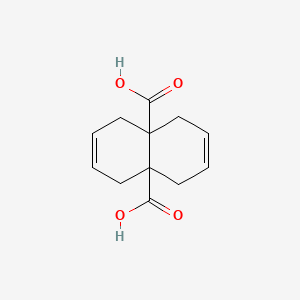
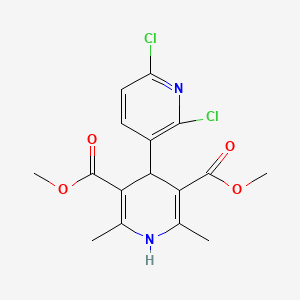

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

